

An In-depth Technical Guide to 2-Bromo-2-methylbutane (tert-amyl bromide)

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Compound of Interest

Compound Name: 2-Bromo-2-methylbutane

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This guide provides a comprehensive overview of **2-bromo-2-methylbutane**, commonly known as tert-amyl bromide. It covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its characteristic chemical reactions, with a focus on nucleophilic substitution and elimination pathways.

Nomenclature and Structure

The common name for the compound is tert-amyl bromide. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name is **2-bromo-2-methylbutane**^{[1][2]}. The structure consists of a butane backbone with a bromine and a methyl group attached to the second carbon atom.

- Chemical Formula: C₅H₁₁Br^{[1][3]}
- CAS Registry Number: 507-36-8^{[1][3]}
- Molecular Structure: The central carbon is a tertiary carbon, bonded to a bromine atom, two methyl groups, and an ethyl group.

Physicochemical Properties

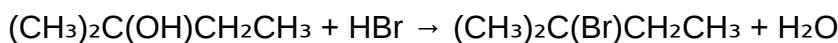
2-Bromo-2-methylbutane is a colorless liquid at room temperature.^[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value
Molecular Weight	151.04 g/mol [1]
Boiling Point	107.4 °C [1]
Density (d ⁰⁰)	1.2439 g/cm ³ [1]
Refractive Index (nD ²⁰)	1.4430 [1]
Percent Composition	
Carbon (C)	39.76% [1]
Hydrogen (H)	7.34% [1]
Bromine (Br)	52.90% [1]

Experimental Protocol: Synthesis of 2-Bromo-2-methylbutane

A common laboratory method for the synthesis of tertiary alkyl halides is the reaction of the corresponding tertiary alcohol with a hydrohalic acid.[\[4\]](#) The following protocol is adapted from the synthesis of tert-butyl bromide from tert-butyl alcohol and can be applied for the synthesis of **2-bromo-2-methylbutane** from 2-methyl-2-butanol (tert-amyl alcohol).[\[5\]](#)[\[6\]](#)

Reaction:



Materials:

- 2-methyl-2-butanol (tert-amyl alcohol)
- Concentrated hydrobromic acid (48%)
- Concentrated sulfuric acid (optional, used to catalyze the reaction)
- 5% Sodium bicarbonate solution

- Anhydrous calcium chloride
- Separatory funnel
- Distillation apparatus
- Round-bottom flask
- Reflux condenser

Procedure:

- Reaction Setup: In a round-bottom flask, combine 1.0 mole of 2-methyl-2-butanol with 1.25 moles of 48% hydrobromic acid. If catalysis is required, slowly add a small amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Reflux: Attach a reflux condenser and heat the mixture gently under reflux for approximately one hour. During this time, the immiscible **2-bromo-2-methylbutane** will form as an upper layer.
- Isolation: After the reflux period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The lower aqueous layer should be drained and discarded.
- Washing:
 - Wash the organic layer with an equal volume of cold water to remove the bulk of the remaining acid.
 - To remove any unreacted alcohol, wash the organic layer with a small volume of cold, concentrated sulfuric acid. This step should be performed carefully as it is an exothermic process.
 - Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
 - Finally, wash the organic layer one more time with water.

- Drying: Transfer the crude **2-bromo-2-methylbutane** to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove any residual water. Swirl the flask occasionally for 15-20 minutes.
- Purification: Decant the dried liquid into a distillation apparatus and perform a simple distillation. Collect the fraction boiling around 107-108 °C.

Chemical Reactions and Signaling Pathways

Due to the tertiary nature of the alkyl halide, **2-bromo-2-methylbutane** readily undergoes S_n1 and E1 reactions.^{[7][8]} The stability of the tertiary carbocation intermediate is a key factor driving these reaction pathways.

S_n1 (Unimolecular Nucleophilic Substitution):

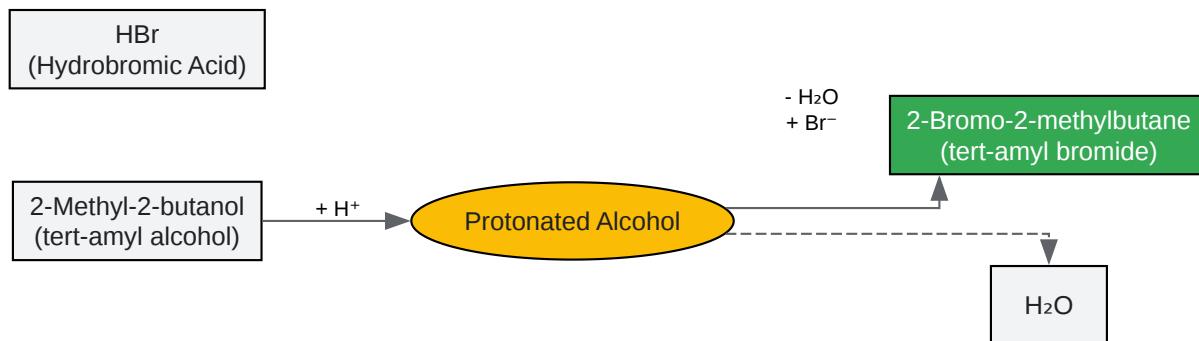
In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), **2-bromo-2-methylbutane** will undergo an S_n1 reaction. The reaction proceeds in two steps:

- Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group, to form a stable tertiary carbocation.
- Nucleophilic attack: The nucleophile attacks the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral.

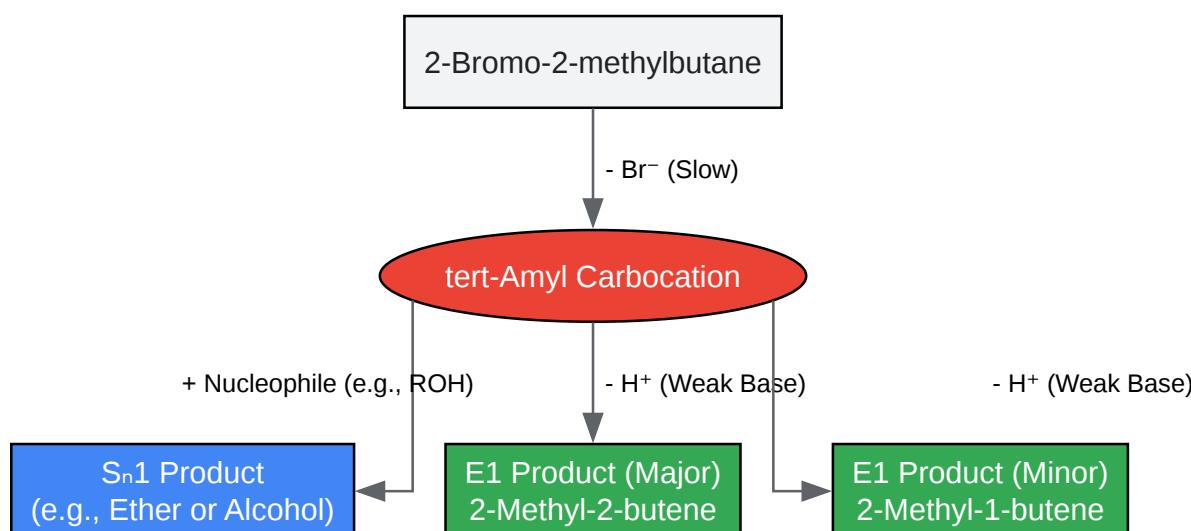
E1 (Unimolecular Elimination):

In the presence of a weak base and heat, the E1 reaction competes with the S_n1 reaction. The initial step is the same as in the S_n1 reaction – the formation of the tertiary carbocation. In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. This results in a mixture of alkenes, with the more substituted alkene being the major product (Zaitsev's rule). For **2-bromo-2-methylbutane**, the possible elimination products are 2-methyl-2-butene and 2-methyl-1-butene.^[7]

Mandatory Visualizations

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Caption: Synthesis of **2-bromo-2-methylbutane** from 2-methyl-2-butanol.

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Caption: Competing S_{n1} and E1 reaction pathways for **2-bromo-2-methylbutane**.

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